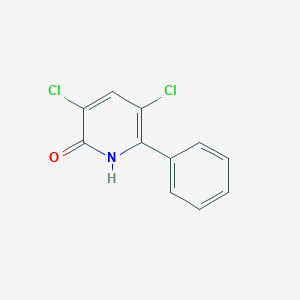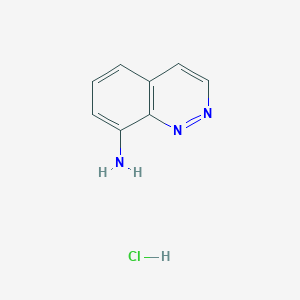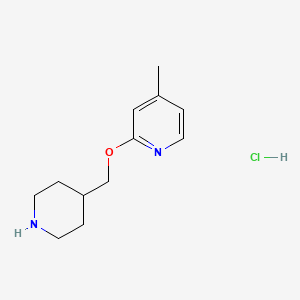
3,5-Dichloro-6-phenylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-6-phenylpyridin-2(1H)-one is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions, a phenyl group at the 6th position, and a ketone group at the 2nd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-6-phenylpyridin-2(1H)-one typically involves the chlorination of 6-phenylpyridin-2(1H)-one. This can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
3,5-Dichloro-6-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The phenyl group can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridinones can be formed.
Reduction Products: The corresponding alcohol or diol.
Oxidation Products: The corresponding carboxylic acid or diketone.
科学的研究の応用
3,5-Dichloro-6-phenylpyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 3,5-Dichloro-6-phenylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine atoms and the phenyl group can influence its binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
3,5-Dichloropyridin-2(1H)-one: Lacks the phenyl group at the 6th position.
6-Phenylpyridin-2(1H)-one: Lacks the chlorine atoms at the 3rd and 5th positions.
3,5-Dichloro-2-pyridone: Similar structure but without the phenyl group.
Uniqueness
3,5-Dichloro-6-phenylpyridin-2(1H)-one is unique due to the combination of chlorine atoms and a phenyl group on the pyridine ring, which can impart distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H7Cl2NO |
|---|---|
分子量 |
240.08 g/mol |
IUPAC名 |
3,5-dichloro-6-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H7Cl2NO/c12-8-6-9(13)11(15)14-10(8)7-4-2-1-3-5-7/h1-6H,(H,14,15) |
InChIキー |
RTZSDHOGEQCGMT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=C(C(=O)N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















